3-Methyl-2-trifluoromethylpyridine-5-boronic acid

Medicinal Chemistry Drug Discovery Physicochemical Properties

Strategic heteroaryl boronic acid for Suzuki-Miyaura coupling. The 2-CF3 group uniquely modulates electronic character, elevates LogP to 1.53 (vs. ~0.5 for unsubstituted pyridine boronic acids), and enhances membrane permeability and metabolic stability in drug candidates. The 3-methyl-5-boronic acid substitution pattern ensures precise regiochemistry critical for SAR-driven medicinal chemistry. Also applicable to agrochemical discovery—trifluoromethylpyridine motifs appear in commercial herbicides and fungicides. Pinacol ester (CAS 2121511-95-1) available for extended storage or harsher reaction conditions. Inquire for bulk orders.

Molecular Formula C7H7BF3NO2
Molecular Weight 204.94 g/mol
CAS No. 1889221-03-7
Cat. No. B3248731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-trifluoromethylpyridine-5-boronic acid
CAS1889221-03-7
Molecular FormulaC7H7BF3NO2
Molecular Weight204.94 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(N=C1)C(F)(F)F)C)(O)O
InChIInChI=1S/C7H7BF3NO2/c1-4-2-5(8(13)14)3-12-6(4)7(9,10)11/h2-3,13-14H,1H3
InChIKeyWALYHQGLFGHGQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-trifluoromethylpyridine-5-boronic Acid (CAS 1889221-03-7): Baseline Specifications for Procurement Evaluation


3-Methyl-2-trifluoromethylpyridine-5-boronic acid (CAS 1889221-03-7), also catalogued under MDL MFCD22491393 and IUPAC name [5-methyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid, is a heteroaryl boronic acid with molecular formula C7H7BF3NO2 and molecular weight 204.94 g/mol . The compound is commercially available in research-grade purity (typically ≥95%) and is marketed as a versatile building block for Suzuki-Miyaura cross-coupling reactions, enabling the construction of trifluoromethyl-substituted pyridine-containing scaffolds . Predicted physicochemical properties include a density of 1.4±0.1 g/cm³, a boiling point of 297.7±50.0 °C at 760 mmHg, a flash point of 133.8±30.1 °C, a calculated LogP of 1.53, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Why 3-Methyl-2-trifluoromethylpyridine-5-boronic Acid Cannot Be Replaced by Generic Pyridine Boronic Acids


Generic substitution of 3-Methyl-2-trifluoromethylpyridine-5-boronic acid with unsubstituted pyridine boronic acids or alternative regioisomers is scientifically unjustified due to the unique electronic and steric profile conferred by the trifluoromethyl group. The CF3 substituent is a strong electron-withdrawing group that substantially alters the reactivity of both the pyridine ring and the boronic acid moiety in cross-coupling reactions [1]. This electronic modulation can enhance binding selectivity, increase lipophilicity (LogP 1.53 versus approximately 0.5 for unsubstituted pyridine-3-boronic acid), and improve metabolic stability in downstream pharmaceutical candidates . Furthermore, the specific substitution pattern (3-methyl, 2-trifluoromethyl, 5-boronic acid) dictates the regiochemical outcome of coupling reactions and determines the three-dimensional orientation of the resulting biaryl products—a critical factor in structure-activity relationships that cannot be replicated by regioisomeric boronic acids or non-fluorinated analogs .

3-Methyl-2-trifluoromethylpyridine-5-boronic Acid: Quantifiable Differentiation Evidence for Scientific Selection


Lipophilicity Enhancement: LogP 1.53 Versus Unsubstituted Pyridine Boronic Acids

The incorporation of a trifluoromethyl group at the 2-position of the pyridine ring elevates the calculated LogP to 1.53 . This represents a significant lipophilicity increase compared to unsubstituted pyridine-3-boronic acid (estimated LogP approximately 0.5), a property that directly correlates with improved membrane permeability and oral bioavailability in drug candidates [1]. The CF3 group is widely recognized in medicinal chemistry for enhancing binding selectivity and metabolic stability [1].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Storage Stability: -20°C Requirement Versus Ambient-Stable Analogs

This compound requires storage at -20°C in sealed, dry conditions to maintain integrity . This cold-chain requirement contrasts with some simpler pyridine boronic acids (e.g., pyridine-3-boronic acid) which may be stored at 2-8°C or ambient temperature. The sensitivity likely arises from the electron-withdrawing CF3 group which can render the boronic acid more prone to protodeboronation or oxidation [1].

Stability Storage Procurement

Commercial Purity Benchmark: ≥95% Typical Specification

Multiple reputable vendors specify a minimum purity of 95% for this compound . While this is a standard purity tier for research-grade boronic acids, it establishes a baseline expectation for procurement. Some specialized vendors offer 97% minimum purity (e.g., BoronPharm) , though no published studies correlate purity level with coupling efficiency for this specific compound.

Quality Control Procurement Purity

Class-Level Suzuki Coupling Efficiency: 51-98% Yields for CF3-Pyridylboronic Acids

In a comprehensive study of trifluoromethyl-substituted pyridylboronic acids, Suzuki-Miyaura cross-couplings with heteroaryl halides proceeded with yields ranging from 51% to 98% [1]. While this study did not include the specific 3-methyl-2-trifluoromethyl-5-boronic acid regioisomer, the data establish a performance benchmark for the compound class. The wide yield range (51-98%) underscores that coupling efficiency is highly dependent on the specific halide partner and reaction conditions, not solely on the boronic acid identity [1].

Suzuki-Miyaura Coupling Cross-Coupling Synthetic Methodology

Recommended Application Scenarios for 3-Methyl-2-trifluoromethylpyridine-5-boronic Acid Based on Available Evidence


Synthesis of Lipophilic, Metabolically Stable Drug Candidates via Suzuki-Miyaura Coupling

Given its calculated LogP of 1.53 and the established medicinal chemistry benefits of CF3 substitution (enhanced membrane permeability, metabolic stability), this boronic acid is best deployed as a building block for synthesizing drug-like molecules where improved pharmacokinetic properties are desired [1]. The 5-boronic acid handle enables modular coupling with diverse aryl/heteroaryl halides to generate biaryl scaffolds, while the 2-CF3 and 3-methyl groups provide a defined steric and electronic environment [2].

Construction of Trifluoromethylpyridine-Containing Agrochemical Intermediates

Trifluoromethylpyridine motifs are prevalent in commercial agrochemicals due to their favorable environmental persistence and target binding characteristics. This compound serves as a strategic intermediate for introducing such motifs into novel herbicidal or fungicidal candidates via palladium-catalyzed cross-coupling [1]. The class-level coupling yields (51-98%) suggest synthetic viability, though reaction optimization will be required for each specific coupling partner [2].

Preparation of Pinacol Boronate Ester Derivatives for Extended Stability

For applications requiring prolonged storage or harsher reaction conditions, procurement of the corresponding pinacol ester derivative (CAS 2121511-95-1) should be considered. This protected form offers enhanced stability against protodeboronation and may simplify handling in multi-step synthetic sequences [1]. The free boronic acid can be regenerated by hydrolysis when required, or the pinacol ester can be used directly in Suzuki couplings under appropriate conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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